molecular formula C12H9BrN6O2S B10896870 N'-[(E)-(4-bromo-1-methyl-1H-pyrazol-5-yl)methylidene]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carbohydrazide

N'-[(E)-(4-bromo-1-methyl-1H-pyrazol-5-yl)methylidene]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carbohydrazide

Cat. No.: B10896870
M. Wt: 381.21 g/mol
InChI Key: BQPFDGVGQCLLPT-MKMNVTDBSA-N
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Description

N’~5~-[(E)-1-(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of heterocyclic compounds

Properties

Molecular Formula

C12H9BrN6O2S

Molecular Weight

381.21 g/mol

IUPAC Name

N-[(E)-(4-bromo-2-methylpyrazol-3-yl)methylideneamino]-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C12H9BrN6O2S/c1-19-8(7(13)5-15-19)6-14-17-11(20)12-16-10(18-21-12)9-3-2-4-22-9/h2-6H,1H3,(H,17,20)/b14-6+

InChI Key

BQPFDGVGQCLLPT-MKMNVTDBSA-N

Isomeric SMILES

CN1C(=C(C=N1)Br)/C=N/NC(=O)C2=NC(=NO2)C3=CC=CS3

Canonical SMILES

CN1C(=C(C=N1)Br)C=NNC(=O)C2=NC(=NO2)C3=CC=CS3

Origin of Product

United States

Preparation Methods

The synthesis of N’~5~-[(E)-1-(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOHYDRAZIDE typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. .

Scientific Research Applications

N’~5~-[(E)-1-(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The pyrazole and oxadiazole rings are known to interact with various enzymes and receptors, potentially inhibiting their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other heterocyclic compounds with pyrazole, thiophene, and oxadiazole rings. These compounds share some structural similarities but differ in their specific substituents and functional groups. The uniqueness of N’~5~-[(E)-1-(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOHYDRAZIDE lies in its specific combination of rings and substituents, which confer distinct chemical and biological properties .

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